Technical Monograph: 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B)
Technical Monograph: 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B)
Executive Summary
6'-Hydroxy-2',4'-dimethoxychalcone , widely recognized in scientific literature as Flavokawain B (FKB) , is a bioactive chalcone derivative predominantly isolated from the root of Piper methysticum (Kava-kava) and Alpinia pricei.[1][2][3] This compound has emerged as a potent pharmacological agent with significant antineoplastic properties, demonstrating efficacy against androgen-receptor-negative prostate cancer, synovial sarcoma, and oral carcinoma cell lines.
However, its therapeutic window is constrained by a distinct toxicological profile. FKB is identified as a primary contributor to Kava-associated hepatotoxicity, mediated through glutathione (GSH) depletion and reactive oxygen species (ROS) generation.[4] This guide provides a comprehensive technical analysis of its structural chemistry, synthesis, pharmacological mechanisms, and safety considerations for drug development professionals.
Part 1: Chemical Identity & Structural Analysis
Nomenclature Clarification
The designation "6'-Hydroxy-2',4'-dimethoxychalcone" is chemically equivalent to 2'-Hydroxy-4',6'-dimethoxychalcone . In the chalcone backbone, the A-ring (acetophenone-derived) possesses rotational symmetry regarding the C1-C1' axis. Consequently, a hydroxyl group at position 6' is equivalent to position 2' when the ring is rotated 180 degrees. The standard literature reference for this molecule is Flavokawain B .
Physicochemical Profile[2][5][6][7][8][9][10][11]
| Property | Data | Source Verification |
| Common Name | Flavokawain B (Flavokavain B)[1][2][3][4][5][6][7][8][9][10] | Piper methysticum isolate |
| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | PubChem CID 5356121 |
| CAS Registry Number | 1775-97-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₇H₁₆O₄ | Mass Spectrometry |
| Molecular Weight | 284.31 g/mol | Calculated |
| Melting Point | 91 - 92 °C | HMDB |
| Solubility | DMSO (~50 mg/mL), Ethanol (~10 mg/mL), Water (<0.1 mg/mL) | Cayman Chemical |
| Appearance | Yellow Crystalline Solid | Visual Inspection |
Structural Visualization
The molecule features two aromatic rings linked by an
Part 2: Chemical Synthesis[15]
Methodology: Claisen-Schmidt Condensation
The most robust synthetic route for Flavokawain B is the base-catalyzed Claisen-Schmidt condensation. This reaction couples a substituted acetophenone with benzaldehyde.
Reaction Pathway Diagram
Caption: Base-catalyzed synthesis of Flavokawain B via Claisen-Schmidt condensation.
Step-by-Step Synthetic Protocol
Reagents:
-
2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol (Absolute)
Procedure:
-
Dissolution: Dissolve 10 mmol of 2'-Hydroxy-4',6'-dimethoxyacetophenone in 20 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 20 mmol of KOH pellets (dissolved in minimal water or crushed) to the solution. Stir for 10 minutes at room temperature to facilitate enolate formation.
-
Condensation: Dropwise add 11 mmol of benzaldehyde to the reaction mixture.
-
Reaction: Seal the flask and stir vigorously at room temperature for 24–48 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). The solution will darken to a deep orange/red.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl to neutralize the base (pH ~4-5). A yellow precipitate will form immediately.
-
Isolation: Filter the precipitate under vacuum and wash with cold water (3x 50 mL) to remove salts and unreacted aldehyde.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Validation: Verify structure via ¹H-NMR (Look for trans-olefinic protons with J ≈ 15-16 Hz around 7.7-7.9 ppm).
Part 3: Pharmacological Profile & Mechanism of Action
Dual-Edge Activity: Anticancer vs. Hepatotoxicity
Flavokawain B exhibits a "Jekyll and Hyde" profile. While it is a potent inducer of apoptosis in cancer cells (specifically p53-defective lines), it simultaneously poses risks to healthy hepatocytes via oxidative stress.
Mechanism of Action: Signaling Pathways
FKB acts primarily by disrupting the mitochondrial membrane potential and modulating the MAPK/NF-κB axis.
-
G2/M Cell Cycle Arrest: FKB downregulates Cdc25C and Cyclin B1, halting cell division.
-
Apoptosis Induction: It upregulates pro-apoptotic proteins (Bax, Bim, Puma) and downregulates anti-apoptotic factors (Bcl-2, Survivin, XIAP).
-
ROS Generation: In hepatocytes, FKB depletes glutathione (GSH), leading to unbuffered ROS accumulation and subsequent necrosis.
Signaling Pathway Diagram
Caption: Mechanistic divergence of Flavokawain B leading to apoptosis in tumors and toxicity in liver tissue.
Part 4: Pharmacokinetics & Drug-Like Properties (ADME)
For researchers designing derivatives or formulations, the pharmacokinetic limitations of FKB are the primary hurdle.
-
Absorption: FKB has poor water solubility (<0.1 mg/mL), resulting in low oral bioavailability. It falls into BCS Class II (Low Solubility, High Permeability).
-
Distribution: Highly bound to Human Serum Albumin (HSA). The binding is driven by hydrophobic interactions and hydrogen bonding.[11]
-
Metabolism:
-
Excretion: Rapidly cleared from plasma; studies in mice show a half-life (
) of approximately 2 hours following oral administration.
Formulation Recommendations
To improve the therapeutic index:
-
Nano-encapsulation: Use PLGA nanoparticles or liposomes to enhance solubility and tumor targeting.
-
Structural Modification: Glycosylation (attachment of sugar moieties) has been explored to improve solubility while maintaining cytotoxicity.
References
-
Zhou, P., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways.[4][10] FASEB Journal.[4][8] Link
-
Tang, Y., et al. (2010). Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line. Journal of Obstetrical & Gynaecological Research. Link
-
Hseu, Y.C., et al. (2012). The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway.[13] Journal of Agricultural and Food Chemistry.[13] Link
-
PubChem. Flavokawain B Compound Summary. National Library of Medicine. Link
-
Cayman Chemical. Flavokawain B Product Information & Solubility Data.Link
Sources
- 1. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B | CAS:1775-97-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. flavokawain B, 1775-97-9 [thegoodscentscompany.com]
- 4. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavokawain B | C17H16O4 | CID 5356121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Flavokavain B - Wikipedia [en.wikipedia.org]
- 11. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
